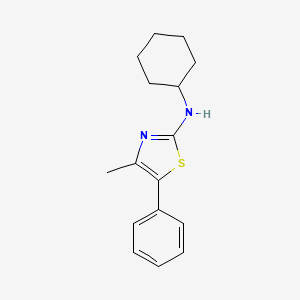![molecular formula C14H12ClNO2 B14726924 Benzamide, N-[(4-chlorophenyl)methyl]-2-hydroxy- CAS No. 13156-84-8](/img/structure/B14726924.png)
Benzamide, N-[(4-chlorophenyl)methyl]-2-hydroxy-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzamide, N-[(4-chlorophenyl)methyl]-2-hydroxy-: is an organic compound that belongs to the class of benzamides It is characterized by the presence of a benzamide group substituted with a 4-chlorophenylmethyl and a hydroxyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Benzamide, N-[(4-chlorophenyl)methyl]-2-hydroxy- typically involves the condensation of 4-chlorobenzylamine with 2-hydroxybenzoic acid. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an organic solvent such as dichloromethane. The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or column chromatography .
Industrial Production Methods: In an industrial setting, the production of Benzamide, N-[(4-chlorophenyl)methyl]-2-hydroxy- can be scaled up using similar synthetic routes. The process may involve continuous flow reactors to enhance reaction efficiency and yield. The use of automated systems for reagent addition and product isolation can further streamline the production process .
Análisis De Reacciones Químicas
Types of Reactions: Benzamide, N-[(4-chlorophenyl)methyl]-2-hydroxy- undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The carbonyl group in the benzamide moiety can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions:
Oxidation: KMnO4, CrO3, H2SO4, and acetone.
Reduction: LiAlH4, NaBH4, and ethanol.
Substitution: Nucleophiles (amines, thiols), solvents (ethanol, methanol), and catalysts (palladium on carbon).
Major Products:
Oxidation: Formation of benzamide derivatives with carbonyl groups.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted benzamide derivatives.
Aplicaciones Científicas De Investigación
Benzamide, N-[(4-chlorophenyl)methyl]-2-hydroxy- has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of drugs targeting specific enzymes or receptors.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of Benzamide, N-[(4-chlorophenyl)methyl]-2-hydroxy- involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalysis. The exact molecular pathways involved depend on the specific biological context and target .
Comparación Con Compuestos Similares
Benzamide: The simplest amide derivative of benzoic acid, used as a starting material for various chemical syntheses.
N-(4-chlorophenyl)benzamide: Similar structure but lacks the hydroxyl group, leading to different chemical and biological properties.
2-Hydroxybenzamide: Contains a hydroxyl group but lacks the 4-chlorophenylmethyl substitution, resulting in different reactivity and applications.
Uniqueness: Benzamide, N-[(4-chlorophenyl)methyl]-2-hydroxy- is unique due to the presence of both the 4-chlorophenylmethyl and hydroxyl groups. This combination imparts distinct chemical reactivity and biological activity, making it a valuable compound for various research and industrial applications .
Propiedades
Número CAS |
13156-84-8 |
|---|---|
Fórmula molecular |
C14H12ClNO2 |
Peso molecular |
261.70 g/mol |
Nombre IUPAC |
N-[(4-chlorophenyl)methyl]-2-hydroxybenzamide |
InChI |
InChI=1S/C14H12ClNO2/c15-11-7-5-10(6-8-11)9-16-14(18)12-3-1-2-4-13(12)17/h1-8,17H,9H2,(H,16,18) |
Clave InChI |
NPGVONKQDFRJCF-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C(=C1)C(=O)NCC2=CC=C(C=C2)Cl)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![n-[3-(Dimethylamino)propyl]-2-ethylhexanamide](/img/structure/B14726866.png)

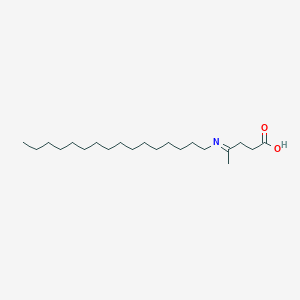
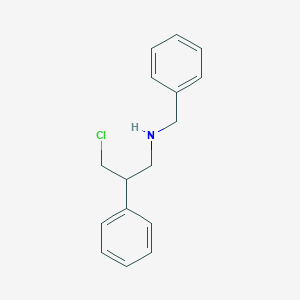
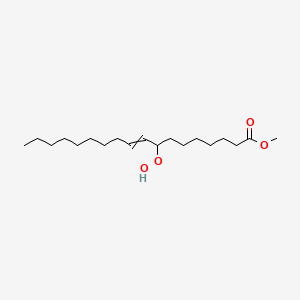



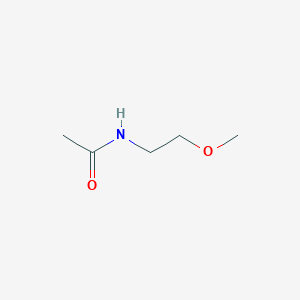

![{3-[(Ethoxycarbonyl)amino]phenyl}arsonic acid](/img/structure/B14726921.png)

